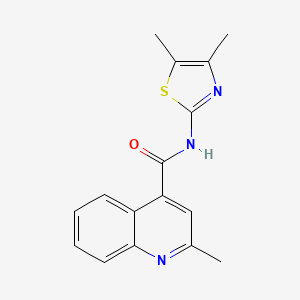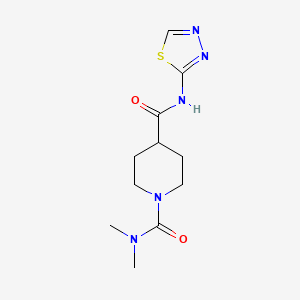![molecular formula C31H26O4 B11156258 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11156258.png)
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C31H26O4 and a molecular weight of 462.55 g/mol . This compound is part of the chromen-2-one family, known for their diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-hydroxycoumarin with 4-methylbenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions for several hours . The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic positions, often using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols.
Substitution: The products depend on the nucleophile used; common products include ethers and esters.
Scientific Research Applications
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-2H-chromen-2-one: A simpler analog without the benzylic substitutions.
5,7-dihydroxy-4-phenyl-2H-chromen-2-one: A hydroxylated analog with different biological activities.
5,7-dimethoxy-4-phenyl-2H-chromen-2-one: A methoxylated analog with distinct chemical properties.
Uniqueness
5,7-bis[(4-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzyl groups enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C31H26O4 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5,7-bis[(4-methylphenyl)methoxy]-4-phenylchromen-2-one |
InChI |
InChI=1S/C31H26O4/c1-21-8-12-23(13-9-21)19-33-26-16-28(34-20-24-14-10-22(2)11-15-24)31-27(25-6-4-3-5-7-25)18-30(32)35-29(31)17-26/h3-18H,19-20H2,1-2H3 |
InChI Key |
QKVBATIRUXFJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC3=C(C(=CC(=O)O3)C4=CC=CC=C4)C(=C2)OCC5=CC=C(C=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-ethylpiperidino)methyl]-3-hydroxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11156181.png)
![7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11156186.png)
![7-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]-2-oxoethoxy}-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B11156193.png)
![8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11156194.png)
![ethyl 3-{6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11156200.png)
![6-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(3-methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11156203.png)
![7-[(2,4-dichlorophenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156207.png)
![3-cyclohexyl-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11156217.png)
![methyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11156224.png)

![7-[2-(4-fluorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11156228.png)
![7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11156234.png)

![4-({2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B11156245.png)
